1-(3,5-Dimethoxyphenyl)propan-2-one
Overview
Description
1-(3,5-Dimethoxyphenyl)propan-2-one is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol It is characterized by the presence of two methoxy groups attached to a phenyl ring and a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide . This reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or distillation to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)propan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which can lead to the formation of bioactive metabolites . These metabolites may interact with enzymes, receptors, or other cellular components, resulting in a range of biological effects .
Comparison with Similar Compounds
1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one: This compound has a similar structure but includes a hydroxyl group, which can influence its chemical reactivity and biological activity.
1-(3,4-Dimethoxyphenyl)propan-2-one: This compound differs in the position of the methoxy groups, which can affect its physical and chemical properties.
Uniqueness: 1-(3,5-Dimethoxyphenyl)propan-2-one is unique due to the specific positioning of the methoxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(12)4-9-5-10(13-2)7-11(6-9)14-3/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWQFIARUMVMFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327469 | |
Record name | (3,5-DIMETHOXYPHENYL)ACETONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18917-77-6 | |
Record name | (3,5-DIMETHOXYPHENYL)ACETONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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